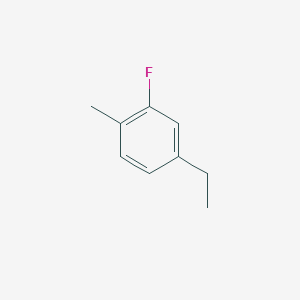

4-Ethyl-2-fluoro-1-methylbenzene

Description

Contextualization of Alkyl- and Halogen-Substituted Aromatics in Contemporary Organic Chemistry Research

Alkyl- and halogen-substituted aromatic compounds are of paramount importance in modern organic chemistry. sigmaaldrich.com They serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials such as polymers and nanomaterials. sigmaaldrich.com The presence of an alkyl group, such as a methyl or ethyl group, can influence the electronic and steric properties of the aromatic ring, directing the course of chemical reactions. nih.gov

Halogen substituents, particularly fluorine, introduce unique properties to aromatic systems. ncert.nic.in The high electronegativity of halogens creates a polar carbon-halogen bond, rendering the carbon atom susceptible to nucleophilic attack, a key reactivity pattern in organic synthesis. nih.govnih.gov This polarity, along with the size of the halogen atom, also impacts the intermolecular forces, leading to variations in boiling points and solubility compared to their non-halogenated parent hydrocarbons. ncert.nic.inbyjus.com The specific positioning of these substituents on the benzene (B151609) ring allows for fine-tuning of the molecule's reactivity and physical properties.

Historical Trajectories and Key Milestones in Fluoroaromatic Compound Research

The journey of fluoroaromatic chemistry is a fascinating narrative of scientific discovery. While fluorine-containing minerals were used for centuries, the element itself was not isolated until 1886 by Henri Moissan. uni.lu Early attempts to directly fluorinate aromatic compounds were often met with violent reactions and decomposition. nih.gov

A significant breakthrough came in 1927 with the development of the Schiemann reaction, which provided a reliable method for introducing fluorine into an aromatic ring via diazonium salts. nih.gov Another pivotal moment was the discovery of nucleophilic halogen exchange (the Halex process) in 1936, allowing for the substitution of chlorine with fluorine using reagents like potassium fluoride (B91410). nih.gov The large-scale production of organofluorine compounds was significantly advanced during World War II for the Manhattan Project. uni.lu In the post-war era, the unique properties of fluoroaromatic compounds led to their increasing use in various fields, notably in pharmaceuticals and materials science, where the introduction of fluorine can enhance metabolic stability and biological activity. ncert.nic.in

Rationale for Dedicated Investigation into 4-Ethyl-2-fluoro-1-methylbenzene within Chemical Science

The specific structure of this compound, with its particular arrangement of ethyl, fluoro, and methyl groups on a benzene ring, presents a unique case for chemical investigation. The interplay of the electron-donating effects of the alkyl groups (ethyl and methyl) and the strong electron-withdrawing nature of the fluorine atom creates a distinct electronic environment on the aromatic ring. This arrangement influences the molecule's reactivity in electrophilic and nucleophilic substitution reactions, as well as its potential for use as a building block in the synthesis of more complex molecules. The study of such a specifically substituted benzene derivative allows chemists to probe the nuanced effects of substituent positioning on chemical behavior and to develop predictive models for designing molecules with desired properties.

Overview of Principal Academic Research Domains Pertaining to this compound

While specific in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its relevance in several key areas of academic research. These domains primarily include synthetic organic chemistry, where it can serve as a key intermediate, and medicinal chemistry, where the incorporation of a fluorinated toluene (B28343) scaffold can be of interest.

The compound's structure makes it a potential precursor for the synthesis of more complex molecules. The ethyl and methyl groups can be functionalized, and the fluorine atom can influence the regioselectivity of further aromatic substitutions. Research in these areas would likely involve exploring its reactivity in various organic reactions and its utility in building larger, more functionalized molecular architectures.

In the context of medicinal chemistry, the presence of the fluorine atom is particularly noteworthy. Fluorine substitution is a common strategy to enhance the metabolic stability and binding affinity of drug candidates. ncert.nic.in Therefore, this compound could be a valuable starting material for the synthesis of novel bioactive compounds.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1369884-17-2 |

| Molecular Formula | C9H11F |

| Molecular Weight | 138.18 g/mol |

| SMILES | CCC1=CC(=C(C=C1)C)F |

| InChI | InChI=1S/C9H11F/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11F |

|---|---|

Molecular Weight |

138.18 g/mol |

IUPAC Name |

4-ethyl-2-fluoro-1-methylbenzene |

InChI |

InChI=1S/C9H11F/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |

InChI Key |

DYKMICWOBLSRIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)F |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Pathways for 4 Ethyl 2 Fluoro 1 Methylbenzene

Retrosynthetic Analysis and Disconnection Approaches for 4-Ethyl-2-fluoro-1-methylbenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For this compound, several logical disconnection points can be identified.

The most prominent disconnection is the carbon-fluorine (C-F) bond. This approach, termed a Functional Group Interconversion (FGI), suggests that the fluorine atom can be introduced onto a pre-existing 4-ethyl-1-methylbenzene scaffold. This leads to several potential precursors, depending on the chosen fluorination method:

Disconnection via Diazonium Salt: The C-F bond can be formed from a C-N bond, pointing to 4-ethyl-2-methylaniline (B3056488) as a key precursor for the Balz-Schiemann reaction. This is often a robust and reliable strategy for introducing fluorine into a specific position on an aromatic ring.

Disconnection via Electrophilic Attack: This suggests a direct fluorination of 4-ethyltoluene (B166476) . The primary challenge here is controlling the regioselectivity of the electrophilic attack on the electron-rich ring.

Disconnection via Nucleophilic Substitution: This would involve displacing a leaving group (LG) at the C2 position of a 4-ethyl-1-methylbenzene derivative with a fluoride (B91410) ion. This points to precursors like 2-halo-4-ethyl-1-methylbenzene or 4-ethyl-2-nitro-1-methylbenzene .

Disconnection via Organometallic Coupling: This modern approach suggests a precursor such as 2-bromo-4-ethyl-1-methylbenzene (B2941036) or its triflate equivalent, which could undergo a palladium-catalyzed coupling reaction with a fluoride source.

A second disconnection strategy could target the C-C bonds of the alkyl groups, but these are generally less practical as they would require building the aromatic ring itself, a far more complex process than functionalizing a commercially available substituted benzene (B151609). Therefore, synthetic strategies primarily focus on the C-F bond formation on a C9 aromatic core.

Classical and Modern Methodologies for Fluoroarene Synthesis

The synthesis of fluoroarenes is a pivotal area of organic chemistry, driven by the unique properties that fluorine imparts to molecules in pharmaceuticals and materials science. tcichemicals.com A variety of methods have been developed, ranging from classical stoichiometric reactions to modern catalytic processes.

Electrophilic Fluorination Protocols and Reagents

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org For aromatic compounds, this proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. researchgate.net The reaction begins with the attack of the aromatic π-system on the electrophilic fluorine reagent, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. researchgate.net Subsequent deprotonation by a weak base restores aromaticity and yields the aryl fluoride.

While elemental fluorine (F₂) is the ultimate electrophilic source, its high reactivity and the hazardous nature of the reactions make it impractical for routine laboratory use. scripps.edu Consequently, a range of N-F reagents have been developed that are safer and easier to handle. wikipedia.orgscripps.edu These reagents feature an N-F bond where the nitrogen atom is attached to strong electron-withdrawing groups, rendering the fluorine atom electron-deficient.

For the synthesis of this compound via this method, the substrate would be 4-ethyltoluene. Both the methyl and ethyl groups are activating, ortho-, para-directing groups. The fluorine would be directed to positions 2, 3, 5, and 6. The position ortho to the methyl group (C2) is sterically less hindered than the position ortho to the ethyl group (C3), making the formation of the desired isomer plausible. However, mixtures of isomers are a common outcome in such reactions, posing significant purification challenges. youtube.com

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Structure | Notes |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | [Image of Selectfluor structure] | Highly effective, crystalline, and relatively safe to handle. |

| N-Fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] | A powerful and widely used N-F reagent. |

Nucleophilic Aromatic Substitution (SNAr) Routes Involving Fluorine Sources

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles to aromatic rings. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The leaving group then departs, restoring the ring's aromaticity.

For an SNAr reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho and/or para to the leaving group. libretexts.org This requirement poses a significant challenge for the synthesis of this compound, as the methyl and ethyl groups are electron-donating, deactivating the ring towards nucleophilic attack.

A hypothetical SNAr route would involve a precursor like 2-chloro-4-ethyl-1-methylbenzene. However, displacing the chloride with a fluoride source (e.g., KF, CsF) would be extremely difficult under standard conditions due to the lack of activation. libretexts.org The reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I, which is opposite to SN1 and SN2 reactions. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by a more electronegative halogen. masterorganicchemistry.com

Recent advances, such as organic photoredox catalysis, have enabled the SNAr-type functionalization of unactivated fluoroarenes, but applying this to displace other halogens with fluoride on an electron-rich system remains a specialized and less common approach. nih.gov

Balz-Schiemann Reaction and Its Contemporary Adaptations for Aromatic Fluorination

The Balz-Schiemann reaction is a cornerstone of aryl fluoride synthesis. wikipedia.org It provides a regiochemically precise method for introducing a fluorine atom onto an aromatic ring by converting a primary aromatic amine into the target fluoroarene. byjus.com

The classical procedure involves three main steps: byjus.com

Diazotization: The precursor, in this case, 4-ethyl-2-methylaniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form the corresponding aryldiazonium salt.

Precipitation: Addition of fluoroboric acid (HBF₄) or a tetrafluoroborate (B81430) salt precipitates the relatively stable aryldiazonium tetrafluoroborate salt. wikipedia.org

Thermolysis: The isolated and dried diazonium salt is heated, causing it to decompose into the aryl fluoride, nitrogen gas (N₂), and boron trifluoride (BF₃). nih.gov

The mechanism is generally believed to proceed through the formation of an aryl cation, which then abstracts a fluoride ion from the BF₄⁻ counterion. wikipedia.org

Contemporary Adaptations: While effective, the traditional Balz-Schiemann reaction can have drawbacks, including sometimes moderate yields and the potential hazards of decomposing diazonium salts on a large scale. byjus.com Modern adaptations seek to address these issues:

Alternative Counterions: Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) instead of tetrafluoroborates can sometimes lead to improved yields. wikipedia.orgbyjus.com

In Situ Diazotization/Fluorination: Performing the reaction in liquid hydrogen fluoride or using nitrosonium salts like [NO]SbF₆ can bypass the need to isolate the diazonium intermediate. wikipedia.org

Improved Reaction Media: The use of ionic liquids has been shown to facilitate smoother decomposition at lower temperatures, improving safety and yield. researchgate.net

This method is arguably the most strategically sound classical approach for the unambiguous synthesis of this compound.

Organometallic Catalysis in C-F Bond Formation (e.g., Palladium-Mediated Cross-Coupling)

Modern organometallic chemistry has introduced powerful catalytic methods for forming C-F bonds. Palladium-catalyzed cross-coupling reactions, which have revolutionized C-C and C-N bond formation, have been extended to C-F bond formation, although this remains more challenging due to the high bond energy of the metal-fluoride intermediate and the potential for β-hydride elimination.

A plausible route for synthesizing this compound would involve the palladium-catalyzed fluorination of an aryl halide or triflate, such as 2-bromo-4-ethyl-1-methylbenzene or 4-ethyl-2-methylphenyl trifluoromethanesulfonate. The general catalytic cycle, analogous to other cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, would involve: mdpi.com

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide/triflate (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X].

Metathesis/Fluoride Exchange: The halide/triflate on the palladium center is exchanged for a fluoride ligand from a fluoride source (e.g., AgF, CsF, or a silicon-based fluoride reagent).

Reductive Elimination: The aryl fluoride product (Ar-F) is eliminated from the palladium center, regenerating the Pd(0) catalyst.

While conceptually straightforward, developing efficient catalysts and conditions for the reductive elimination step to form the strong C-F bond is an active area of research. acs.orgmdpi.comresearchgate.net

Synthesis of Key Precursors and Intermediates for this compound

The viability of any synthetic strategy depends on the accessibility of the required precursors. For the most logical route, the Balz-Schiemann reaction, the key intermediate is 4-ethyl-2-methylaniline . Its synthesis can be readily accomplished in two steps from the commercial starting material 4-ethyltoluene .

Step 1: Nitration of 4-ethyltoluene

The first step is the electrophilic nitration of 4-ethyltoluene using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the two alkyl groups must be considered. Both the methyl and ethyl groups are ortho-, para-directing activators. Since the para position is blocked by the ethyl group, nitration will occur at one of the ortho positions. The methyl group is slightly more activating and less sterically hindering to ortho substitution than the ethyl group. Therefore, the nitro group is preferentially introduced at the position ortho to the methyl group and meta to the ethyl group, yielding 4-ethyl-2-nitro-1-methylbenzene as the major product.

Step 2: Reduction of 4-ethyl-2-nitro-1-methylbenzene

The second step is the reduction of the nitro group to an amine. This is a standard and high-yielding transformation that can be achieved using various reducing agents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal-Acid Reduction: Using a metal like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

This two-step sequence provides a reliable and scalable route to the 4-ethyl-2-methylaniline precursor required for the Balz-Schiemann reaction.

Regioselective Functionalization of Benzene Derivatives

The synthesis of this compound hinges on the regioselective functionalization of a substituted benzene starting material. The directing effects of the substituents already present on the aromatic ring guide the position of incoming electrophiles. youtube.comfiveable.me For instance, both the methyl group (-CH3) and the ethyl group (-CH2CH3) are activating groups and ortho-, para-directors. Conversely, the fluorine atom (-F) is a deactivating group but is also an ortho-, para-director. fiveable.me These directing effects are crucial in planning a synthetic route that yields the desired 1,2,4-trisubstituted pattern.

A plausible synthetic strategy could commence with 2-fluorotoluene (B1218778). The fluorine atom at position 2 and the methyl group at position 1 would direct an incoming electrophile, such as an ethyl group, to the positions ortho and para to them. The para position relative to the fluorine (position 4) is also para to the methyl group, making it the most sterically accessible and electronically favorable site for substitution.

Alkylation and Fluorination Sequence Optimization Strategies

The sequence of alkylation and fluorination steps is critical to achieving the desired product with high yield and selectivity. There are several potential synthetic routes, each with its own set of advantages and challenges.

One possible sequence involves the Friedel-Crafts alkylation of a fluorinated benzene derivative. masterorganicchemistry.comyoutube.com For example, starting with 2-fluorotoluene, a Friedel-Crafts ethylation using an ethyl halide (e.g., ethyl chloride or ethyl bromide) and a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) could introduce the ethyl group. masterorganicchemistry.comnumberanalytics.com Due to the directing effects of the fluoro and methyl groups, the major product would be this compound.

An alternative strategy could involve the fluorination of an ethyl- and methyl-substituted benzene, such as 4-ethyltoluene. Electrophilic fluorination agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor could be employed. wikipedia.orgresearchgate.net However, controlling the regioselectivity of this step can be challenging, potentially leading to a mixture of isomers.

A comparison of potential synthetic pathways is presented in the table below:

| Starting Material | Reagents and Conditions | Major Product | Potential Byproducts |

| 2-Fluorotoluene | 1. CH3CH2Cl, AlCl3 | This compound | Isomeric products |

| 4-Ethyltoluene | 1. Selectfluor, acid catalyst | This compound | Isomeric products, polyfluorinated products |

| 3-Fluorotoluene | 1. CH3CH2Cl, AlCl3 | Mixture of isomers |

Elucidation of Reaction Mechanisms for Critical Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The key transformations, fluorination and alkylation, proceed through distinct mechanistic pathways.

Detailed Mechanistic Investigations of Fluorination Processes

Electrophilic fluorination is a primary method for introducing a fluorine atom onto an aromatic ring. numberanalytics.com The mechanism, however, can be complex and is still a subject of debate, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.orgrsc.org Reagents like Selectfluor are believed to operate through an electrophilic pathway where the aromatic ring acts as a nucleophile, attacking the electrophilic fluorine source. numberanalytics.comnih.gov The reaction proceeds via the formation of a sigma complex (also known as an arenium ion), which then loses a proton to restore the aromaticity of the ring. libretexts.org

In the context of synthesizing this compound, if one were to fluorinate 4-ethyltoluene, the directing effects of the alkyl groups would favor the formation of the desired product. The mechanism would involve the attack of the electron-rich aromatic ring on the electrophilic fluorine, leading to a resonance-stabilized carbocation intermediate. Subsequent deprotonation would yield the final fluorinated product.

Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound

Regioselectivity is a paramount concern in the synthesis of polysubstituted benzenes. fiveable.meacs.org In the Friedel-Crafts alkylation of 2-fluorotoluene, the incoming ethyl group is directed to the positions ortho and para to the existing substituents. The fluorine atom directs to positions 3 and 5, while the methyl group directs to positions 3 and 6. The para-position to the fluorine (position 4) is sterically the most accessible and is also activated by the methyl group, making it the preferred site of substitution. numberanalytics.com

Steric hindrance can also play a significant role. The bulkiness of the substituents can influence the approach of the electrophile, often favoring substitution at the less sterically hindered position. youtube.comnumberanalytics.com In the case of 2-fluorotoluene, the position para to the fluorine is less sterically hindered than the ortho positions, further favoring the formation of the 4-ethylated product.

Stereoselectivity is not a factor in the synthesis of this compound as no new chiral centers are formed.

Rational Design and Performance Evaluation of Catalytic Systems in Synthesis

The rational design of catalysts is crucial for enhancing the efficiency, selectivity, and sustainability of synthetic processes. tu-freiberg.despbu.ru In the context of Friedel-Crafts alkylation, the choice of Lewis acid catalyst can significantly impact the reaction's outcome. imist.ma While traditional catalysts like AlCl3 are effective, they are often required in stoichiometric amounts and can be difficult to handle and dispose of. nih.gov

Modern catalyst design focuses on developing more active, selective, and reusable catalysts. spbu.ru For instance, solid acid catalysts like zeolites are being explored as environmentally benign alternatives for Friedel-Crafts reactions. imist.ma These materials offer advantages such as ease of separation and potential for regeneration.

For fluorination reactions, the development of palladium-catalyzed methods has shown promise. nih.govnih.govrsc.org These systems can offer high regioselectivity and functional group tolerance. The rational design of ligands for the palladium center is key to controlling the reactivity and selectivity of these transformations. spbu.ru The performance of a catalytic system is evaluated based on factors such as yield, turnover number, turnover frequency, and selectivity towards the desired product.

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 2 Fluoro 1 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 4-Ethyl-2-fluoro-1-methylbenzene by mapping the chemical environments of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Interpretation of ¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

The ethyl group is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling to each other. The methyl group attached to the benzene (B151609) ring would appear as a singlet, though it may exhibit a small coupling to the adjacent fluorine atom. The aromatic protons' chemical shifts and their coupling constants are crucial for confirming the 1,2,4-substitution pattern on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| Aromatic H (position 3) | 7.0-7.2 | Doublet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 5 |

| Aromatic H (position 5) | 6.9-7.1 | Doublet | J(H-H) ≈ 8 |

| Aromatic H (position 6) | 6.8-7.0 | Doublet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 9 |

| Ethyl -CH₂- | 2.6-2.8 | Quartet | J(H-H) ≈ 7.5 |

| Methyl -CH₃ (on ring) | 2.2-2.4 | Singlet (or narrow doublet) | J(H-F) ≈ 2-3 |

| Ethyl -CH₃ | 1.1-1.3 | Triplet | J(H-H) ≈ 7.5 |

Note: The predicted values are based on empirical data for similar structures and may vary from experimental values.

Analysis of ¹³C NMR Spectra, Including Quaternary Carbon Assignments

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons which lack attached protons. The fluorine atom will induce C-F coupling, which is observable in the ¹³C NMR spectrum and is diagnostic for the carbon atoms near the fluorine substituent.

The carbon directly bonded to fluorine (C-2) is expected to appear as a doublet with a large one-bond coupling constant (¹JCF). The adjacent carbons (C-1 and C-3) will show smaller two-bond coupling constants (²JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF) in Hz |

| C-1 | 124-128 | Doublet | ²JCF ≈ 15-20 |

| C-2 | 158-162 | Doublet | ¹JCF ≈ 240-250 |

| C-3 | 115-120 | Doublet | ²JCF ≈ 20-25 |

| C-4 | 140-144 | Singlet | - |

| C-5 | 128-132 | Singlet | - |

| C-6 | 130-134 | Doublet | ³JCF ≈ 5-10 |

| Ethyl -CH₂- | 28-32 | Singlet | - |

| Methyl -CH₃ (on ring) | 14-18 | Doublet | ³JCF ≈ 3-5 |

| Ethyl -CH₃ | 15-19 | Singlet | - |

Note: The predicted values are based on empirical data for similar structures and may vary from experimental values.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis and Coupling Patterns

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the signal will be split into a multiplet due to couplings with the neighboring aromatic protons (H-3 and H-6) and potentially a smaller coupling with the methyl protons at C-1.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the ethyl group (CH₂ and CH₃) and between neighboring aromatic protons. nist.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). nist.gov This is instrumental in assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nist.gov HMBC is particularly useful for identifying quaternary carbons by observing correlations from nearby protons. For instance, the protons of the methyl group at C-1 would show correlations to C-1, C-2, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity between protons. NOESY can be used to determine the preferred conformation of the ethyl group relative to the benzene ring and to confirm the spatial relationship between the substituents. For example, a NOE between the methyl protons at C-1 and the ortho-aromatic proton would be expected. nist.gov

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FTIR) Spectroscopy of Aromatic and Alkyl Moiety Vibrations

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic ring and alkyl side chains.

Aromatic C-H Stretching : These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Alkyl C-H Stretching : The C-H stretching vibrations of the ethyl and methyl groups are expected in the 2975-2850 cm⁻¹ range.

Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in a series of sharp bands in the 1620-1450 cm⁻¹ region.

C-F Stretching : The carbon-fluorine stretching vibration is a strong absorption and is typically found in the 1250-1000 cm⁻¹ range. Its exact position can be influenced by the substitution pattern on the aromatic ring.

C-H Bending : In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1000 cm⁻¹), and the pattern of these bands can be diagnostic of the substitution pattern of the benzene ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkyl C-H Stretch | 2975 - 2850 |

| Aromatic C=C Stretch | 1620 - 1450 |

| C-F Stretch | 1250 - 1000 |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 |

Raman Spectroscopy for Characteristic Vibrational Modes and Molecular Fingerprinting

The key vibrational modes for this compound would include:

Aromatic C-H Stretching: These vibrations typically occur in the 3000-3100 cm⁻¹ region. The exact frequencies will be influenced by the positions of the substituents on the aromatic ring.

Aliphatic C-H Stretching: The methyl and ethyl groups will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

Aromatic Ring Vibrations: The benzene ring itself has several characteristic vibrations, including ring stretching modes (often seen around 1600 cm⁻¹ and 1450 cm⁻¹) and ring breathing modes, which are sensitive to the substitution pattern.

C-F Stretching: The carbon-fluorine stretching vibration is typically observed in the 1100-1300 cm⁻¹ region and is a strong indicator of the presence of the fluorine substituent.

CH₂ and CH₃ Bending: The ethyl and methyl groups will also show characteristic bending (scissoring, wagging, twisting, and rocking) vibrations in the 1375-1470 cm⁻¹ region.

Substituent-Ring Vibrations: Vibrations corresponding to the stretching and bending of the bonds connecting the ethyl and methyl groups to the aromatic ring are expected at lower frequencies.

A table of predicted characteristic Raman shifts for this compound is presented below, based on data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Ethyl & Methyl) | 2850 - 3000 | Strong |

| Aromatic Ring Stretch (C=C) | 1580 - 1620 | Strong |

| Aromatic Ring Stretch (C=C) | 1440 - 1480 | Medium |

| CH₂/CH₃ Bending | 1370 - 1470 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| Ring Breathing Mode | ~1000 | Strong, Sharp |

| C-C Stretch (Ethyl) | 900 - 1000 | Medium |

| Out-of-Plane Bending | 700 - 900 | Medium |

This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of a compound's molecular formula and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₉H₁₁F), HRMS would confirm the elemental composition with high accuracy. acs.org

The molecular ion peak (M⁺) in the mass spectrum of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. The presence of carbon's natural isotope, ¹³C, would result in an M+1 peak with a relative abundance of approximately 9.9% of the M⁺ peak, consistent with the nine carbon atoms in the molecule. Fluorine is monoisotopic (¹⁹F), so it does not contribute to additional isotopic peaks. This isotopic pattern is a key feature for confirming the elemental composition.

Under electron ionization (EI) conditions, this compound is expected to undergo several characteristic fragmentation pathways. The stability of the aromatic ring influences these pathways, often leading to rearrangements to form stable ions. acs.orgnih.govnist.gov

A primary and highly favorable fragmentation pathway for many alkylbenzenes is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary benzylic carbocation. This fragment would likely undergo rearrangement to a fluorinated methyltropylium ion, a common and highly stable seven-membered aromatic ring system observed in the mass spectra of toluene (B28343) and its derivatives.

Another significant fragmentation pathway would be the loss of the entire ethyl group, leading to a fluorotoluene radical cation. The presence of the fluorine atom on the ring can also influence fragmentation, potentially leading to the loss of a C₂H₄ (ethene) molecule via a McLafferty-type rearrangement if the side chain were longer, though less likely with an ethyl group. Loss of a fluorine atom or HF is also possible, but generally less favored than the cleavage of the alkyl side chain.

A summary of the postulated major fragments is provided in the table below.

| Postulated Fragment Ion | m/z (Nominal) | Proposed Fragmentation Pathway |

| [C₉H₁₁F]⁺ | 138 | Molecular Ion |

| [C₈H₈F]⁺ | 123 | Loss of •CH₃ from the ethyl group (benzylic cleavage) |

| [C₇H₇F]⁺ | 109 | Loss of C₂H₄ (ethene) |

| [C₇H₆F]⁺ | 108 | Loss of H• from [C₇H₇F]⁺ |

| [C₆H₅]⁺ | 77 | Loss of C₂H₄ and HF |

This table represents postulated fragmentation pathways. The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structural Determination (If Crystalline Forms are Available)

While there is no publicly available crystal structure for this compound, we can predict its solid-state characteristics based on extensive studies of other fluorinated aromatic compounds. ed.ac.ukrsc.orgrsc.orgrsc.org X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

The crystal packing of this compound would be governed by a balance of weak intermolecular interactions. A key interaction expected in the crystal structure is the C-H···F hydrogen bond. acs.orgacs.org In this type of interaction, a hydrogen atom from a methyl or ethyl group, or from the aromatic ring of a neighboring molecule, interacts with the electronegative fluorine atom. These interactions, although weak, can play a significant role in directing the crystal packing. researchgate.net

In addition to C-H···F bonds, π-π stacking interactions between the aromatic rings of adjacent molecules are also anticipated. The presence of the fluorine atom can modulate these interactions. Depending on the electronic distribution in the aromatic ring caused by the substituents, either a face-to-face or an offset π-π stacking arrangement could be favored. It is also possible that the molecules adopt a herringbone packing motif, which is common for aromatic compounds. rsc.org

In the solid state, the ethyl group would adopt a specific conformation relative to the plane of the benzene ring. The rotational barrier around the C(aryl)-C(ethyl) bond is relatively low, but in the crystalline state, one conformation is "frozen out." It is likely that the ethyl group would be oriented to minimize steric hindrance with the adjacent methyl and fluorine substituents. The specific conformation would be influenced by the optimization of intermolecular interactions within the crystal lattice.

Chiroptical Spectroscopy (If Chiral Derivatives or Enantiomers are Synthesized)

A search of the current scientific literature does not reveal any reports on the synthesis of chiral derivatives or the resolution of enantiomers of this compound. The molecule itself is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. Should chiral derivatives be synthesized in the future, for instance by introducing a chiral center in a substituent, chiroptical spectroscopy would be a critical technique for their stereochemical characterization.

Chemical Reactivity and Derivatization of 4 Ethyl 2 Fluoro 1 Methylbenzene

Electrophilic Aromatic Substitution Reactions on 4-Ethyl-2-fluoro-1-methylbenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on a polysubstituted ring like this compound is dictated by the directing and activating or deactivating effects of the existing substituents. libretexts.org

Regioselectivity and Rate Effects Directed by Ethyl, Methyl, and Fluoro Substituents

The directing effects of the substituents on this compound are a result of a combination of inductive and resonance effects.

Methyl and Ethyl Groups: Both the methyl and ethyl groups are alkyl groups, which are considered activating and ortho-, para-directing. libretexts.orgyoutube.com They donate electron density to the benzene (B151609) ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com This increased reactivity is particularly pronounced at the positions ortho and para to the alkyl group.

Fluoro Group: The fluorine atom, a halogen, exhibits a dual nature. It is highly electronegative, withdrawing electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack. libretexts.org However, it also possesses lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orguci.edu Among the halogens, fluorine is the least deactivating. libretexts.org

In this compound, the positions open for substitution are 3, 5, and 6. The directing effects of the substituents are as follows:

The methyl group at position 1 directs to positions 2 (blocked), 4 (blocked), and 6.

The fluoro group at position 2 directs to positions 1 (blocked), 3, and 5.

The ethyl group at position 4 directs to positions 3 and 5.

Therefore, positions 3, 5, and 6 are all potential sites for electrophilic attack. The activating effects of the methyl and ethyl groups will likely make the ring more reactive than benzene itself, despite the deactivating effect of the fluorine atom. The precise regioselectivity will be a subtle interplay of these directing effects and steric hindrance. Position 6 is ortho to the activating methyl group, while positions 3 and 5 are ortho to the activating ethyl group and meta to the methyl group. Position 3 is also ortho to the deactivating fluoro group, while position 5 is para to it. Steric hindrance from the ethyl group might disfavor substitution at position 3.

Nitration, Sulfonation, Halogenation, and Friedel-Crafts Acylation/Alkylation Reactions

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (NO₂) onto the ring. youtube.com Given the directing effects, a mixture of isomers would be expected, with substitution likely favored at the less sterically hindered positions that are activated by the alkyl groups.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid group (SO₃H). youtube.com This reaction is typically reversible.

Halogenation: The introduction of a halogen (Cl, Br) can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlBr₃. youtube.com The regiochemical outcome would follow the general principles of electrophilic substitution on this ring.

Friedel-Crafts Reactions:

Alkylation: This reaction introduces an additional alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). youtube.com However, polyalkylation is a common side reaction.

Acylation: The introduction of an acyl group (R-C=O) is achieved using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. ncert.nic.in This reaction is generally preferred over alkylation as it does not suffer from poly-substitution and the resulting ketone can be reduced to an alkyl group if desired.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally less common than EAS and requires specific conditions. libretexts.org

Activation by the Fluoro Group and Other Substituents

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as these groups can stabilize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com

In this compound, the fluoro group itself can act as a leaving group. The presence of other electron-withdrawing groups would be necessary to significantly activate the ring for SNAr. The methyl and ethyl groups are electron-donating and would therefore disfavor this reaction pathway. However, the high electronegativity of the fluorine atom does make the carbon to which it is attached electrophilic. youtube.com

Displacement Reactions Involving the Fluoro Moiety

For SNAr to occur at a significant rate, electron-withdrawing groups would need to be introduced onto the ring, for example, a nitro group. If a nitro group were introduced at the 5-position (para to the fluorine), the resulting compound, 4-ethyl-2-fluoro-5-nitro-1-methylbenzene, would be much more susceptible to nucleophilic attack. In such a scenario, the fluorine atom would be the leaving group, and it could be displaced by various nucleophiles, such as hydroxide, alkoxides, or amines. masterorganicchemistry.com It is noteworthy that in SNAr reactions, fluoride (B91410) is an excellent leaving group, a contrast to its behavior in SN1 and SN2 reactions. youtube.com

Side-Chain Functionalization of the Ethyl and Methyl Groups

The alkyl side chains of this compound can also be sites of chemical modification.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl and methyl groups. Under vigorous conditions, both alkyl chains would likely be oxidized to carboxylic acid groups, yielding the corresponding dicarboxylic acid. Milder conditions might allow for selective oxidation.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a bromine atom at the benzylic position of the ethyl group. The benzylic hydrogens of the ethyl group are more reactive towards radical abstraction than the methyl hydrogens due to the greater stability of the resulting benzylic radical.

Oxidation Reactions (e.g., to Carboxylic Acids or Alcohols)

The alkyl side chains of this compound are susceptible to oxidation, with the benzylic carbons being the primary sites of reaction. The outcome of the oxidation, whether it yields alcohols, ketones, or carboxylic acids, is largely dependent on the choice of oxidizing agent and the reaction conditions.

Vigorous oxidation, typically employing strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will lead to the complete oxidation of both alkyl chains to carboxylic acids. This process results in the formation of 2-fluoro-1,4-benzenedicarboxylic acid.

More controlled oxidation can afford benzylic alcohols or ketones. For instance, the selective oxidation of the methylene (B1212753) group of the ethyl substituent can yield 1-(2-fluoro-4-methylphenyl)ethan-1-ol (B15259878) or further to 2-fluoro-4-methylacetophenone. Recent research has highlighted the use of manganese catalysts for the chemoselective oxidation of benzylic C-H bonds using hydrogen peroxide (H₂O₂) under mild conditions, a method that could be applied to selectively oxidize the ethyl group in this compound. d-nb.infonih.gov Such selective methods are valuable for late-stage functionalization in the synthesis of complex molecules. d-nb.info

| Oxidizing Agent | Alkyl Group Targeted | Major Product(s) | Reaction Type |

| Potassium Permanganate (KMnO₄) | Ethyl and Methyl | 2-Fluoro-1,4-benzenedicarboxylic acid | Vigorous Oxidation |

| Chromic Acid (H₂CrO₄) | Ethyl and Methyl | 2-Fluoro-1,4-benzenedicarboxylic acid | Vigorous Oxidation |

| Manganese Catalyst / H₂O₂ | Ethyl (Methylene) | 1-(2-Fluoro-4-methylphenyl)ethan-1-one | Selective C-H Oxidation |

| Mild Oxidizing Agents | Ethyl (Methylene) | 1-(2-Fluoro-4-methylphenyl)ethan-1-ol | Partial Oxidation |

Radical Halogenation of Alkyl Side Chains

The benzylic hydrogens on both the ethyl and methyl groups of this compound are susceptible to radical halogenation. This type of reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). Reagents such as N-Bromosuccinimide (NBS) are commonly used for selective benzylic bromination as they provide a low, constant concentration of bromine radicals, minimizing side reactions like addition to the aromatic ring. wikipedia.orgmissouri.edumasterorganicchemistry.com

The reactivity of the benzylic positions follows the order of radical stability: tertiary > secondary > primary. In this compound, the secondary benzylic position on the ethyl group is more reactive than the primary benzylic position on the methyl group. Therefore, monohalogenation is expected to occur preferentially at the ethyl group, yielding 4-(1-haloethyl)-2-fluoro-1-methylbenzene. Further halogenation can occur at the methyl group or result in dihalogenation of the ethyl group.

| Reagent/Conditions | Primary Site of Halogenation | Expected Major Product |

| N-Bromosuccinimide (NBS), AIBN, CCl₄ | Ethyl (Benzylic CH₂) | 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene |

| N-Chlorosuccinimide (NCS), AIBN, CCl₄ | Ethyl (Benzylic CH₂) | 4-(1-Chloroethyl)-2-fluoro-1-methylbenzene |

| Br₂, hv (UV light) | Ethyl (Benzylic CH₂) | 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene |

| Cl₂, hv (UV light) | Ethyl (Benzylic CH₂) | 4-(1-Chloroethyl)-2-fluoro-1-methylbenzene |

Selective Functionalization of Alkyl Groups

Achieving selective functionalization of one alkyl group over the other in this compound presents a synthetic challenge due to the presence of two reactive benzylic sites. However, the difference in the nature of the benzylic hydrogens (secondary on the ethyl group vs. primary on the methyl group) can be exploited.

As discussed, radical halogenation will preferentially occur at the more substituted ethyl group. The resulting 4-(1-haloethyl)-2-fluoro-1-methylbenzene is a versatile intermediate for further functionalization. For example, it can undergo nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR) at the benzylic position of the ethyl chain, while leaving the methyl group intact.

Conversely, achieving selective functionalization of the methyl group is more complex. It may require the use of sterically hindered reagents that can more easily access the less hindered methyl group, or the implementation of a protecting group strategy for the benzylic position of the ethyl group. Another approach involves leveraging specific catalytic systems that may exhibit a preference for the primary benzylic C-H bonds of the methyl group under certain conditions, although such selectivity is often difficult to achieve. The development of catalysts for the selective oxidation of benzylic methylenes, such as the manganese-based system previously mentioned, offers a pathway to selectively functionalize the ethyl group, thereby leaving the methyl group available for subsequent transformations. d-nb.info

Metalation and Cross-Coupling Reactions

The presence of the fluorine atom and the potential for introducing a halogen on the aromatic ring make this compound and its derivatives valuable substrates for metalation and subsequent cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Directed ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.org In this compound, the fluorine atom can act as a directing metalation group (DMG).

The fluorine atom is known to direct lithiation to the adjacent ortho-position. psu.edu Therefore, treatment of this compound with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) is expected to result in deprotonation at the C3 position, which is ortho to the fluorine. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at this specific position.

| Directing Group | Position of Metalation | Organolithium Reagent | Potential Electrophiles (E+) | Product Structure |

| Fluoro (-F) | C3 (ortho to F) | n-BuLi or s-BuLi | CO₂, DMF, I₂, R₃SiCl | 3-E-4-Ethyl-2-fluoro-1-methylbenzene |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. To utilize this compound in these reactions, it must first be halogenated on the aromatic ring, for instance, through electrophilic aromatic substitution or via a DoM-halogenation sequence. The resulting aryl halide can then be coupled with various organometallic reagents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net A bromo- or iodo- derivative of this compound would readily participate in Suzuki-Miyaura coupling to form biaryl structures. The reactivity of the halide follows the order I > Br > Cl.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This method is highly effective for introducing alkynyl moieties onto the aromatic ring of a halogenated this compound derivative, leading to the formation of arylalkynes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide under palladium or nickel catalysis. wikipedia.orgnih.gov This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.orgnih.gov

| Cross-Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 1-Bromo-4-ethyl-2-fluoro-benzene (and isomers) | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted derivative |

| Sonogashira | 1-Iodo-4-ethyl-2-fluoro-benzene (and isomers) | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted derivative |

| Negishi | 1-Bromo-4-ethyl-2-fluoro-benzene (and isomers) | Organozinc halide (R-ZnX) | Pd(PPh₃)₄ | Alkyl- or Aryl-substituted derivative |

Investigation of Novel Reaction Pathways and Catalytic Transformations Involving this compound

The unique substitution pattern of this compound makes it an intriguing platform for the exploration of novel reaction pathways and catalytic transformations. The presence of multiple, electronically distinct reactive sites—the two benzylic positions, the fluorine-activated aromatic ring, and the potential for introducing further functionality—offers opportunities for developing new synthetic methodologies.

Research in this area could focus on several key aspects:

Catalytic C-H Activation/Functionalization: Beyond simple oxidation, the development of catalysts for the direct, regioselective C-H functionalization of either the methyl or ethyl group with other moieties (e.g., nitrogen, sulfur, or carbon-based groups) is a significant area of interest. The challenge lies in controlling the selectivity between the two benzylic positions and the aromatic C-H bonds.

Domino or Tandem Reactions: The strategic placement of functional groups could enable the design of domino or tandem reaction sequences. For example, an initial functionalization of an alkyl group could be followed by an intramolecular cyclization onto the aromatic ring, potentially facilitated by the fluorine substituent's electronic influence.

Fluorine as a Synthetic Handle: While often considered relatively inert, the C-F bond can participate in certain catalytic cycles, particularly with late transition metals. Investigating conditions for the selective activation and transformation of the C-F bond in this compound could open up novel synthetic routes that are not accessible through traditional cross-coupling of aryl halides.

Asymmetric Catalysis: Introduction of a chiral center, for instance, through asymmetric oxidation of the ethyl group to a chiral alcohol, would make this compound a valuable building block for the synthesis of enantiomerically pure compounds.

The exploration of these and other reaction pathways will undoubtedly uncover new and valuable transformations, further establishing polysubstituted aromatic compounds like this compound as versatile tools in organic synthesis.

Oxidation and Reduction Chemistry of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its substituents: the electron-donating alkyl groups (methyl and ethyl) and the electron-withdrawing but resonance-donating fluorine atom. These groups influence the electron density of the benzene ring, affecting its susceptibility to oxidation and reduction reactions. While specific studies focusing solely on the ring oxidation and reduction of this compound are not extensively detailed in publicly available literature, its behavior can be predicted based on established principles of aromatic chemistry for similarly substituted compounds.

Oxidation of the Aromatic Ring

The benzene ring is generally resistant to oxidation due to its aromatic stability. Reactions involving the aromatic core of substituted benzenes typically require potent oxidizing agents and forceful conditions. Under such conditions, the reaction is often destructive, leading to cleavage of the ring rather than simple functionalization.

The activating methyl and ethyl groups in this compound increase the electron density of the ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. This enhanced reactivity, however, also makes the side chains the primary targets for oxidation under many conditions. ncert.nic.inlibretexts.org For oxidation to occur at the ring itself, conditions that overcome the aromatic stabilization energy are necessary.

Ozonolysis: One of the few reactions that reliably cleaves the benzene ring is ozonolysis. Treatment of an aromatic ring with ozone, followed by an oxidative or reductive work-up, breaks the double bonds within the ring. For this compound, this process would be expected to yield a complex mixture of smaller, highly oxidized fragments, effectively destroying the aromatic structure.

Oxidation under Forcing Conditions: Extremely harsh oxidation, such as with hot, concentrated potassium permanganate or chromic acid, would likely lead to the degradation of the entire molecule. libretexts.org While these reagents are more commonly used for side-chain oxidation, under forcing conditions, they can attack the aromatic ring, leading to its cleavage. libretexts.org

Atmospheric Oxidation: In atmospheric chemistry, aromatic compounds like toluene (B28343) can undergo oxidation initiated by hydroxyl (·OH) radicals. nih.gov This process involves the addition of the radical to the aromatic ring, followed by a series of reactions with molecular oxygen that can lead to ring-opening and the formation of various dicarbonyls and other oxygenated products. nih.gov By analogy, this compound would be expected to undergo similar atmospheric oxidation pathways.

Table 1: General Conditions for Aromatic Ring Oxidation

| Reaction Type | Reagents & Conditions | Expected Outcome for this compound |

| Ozonolysis | 1. O₃; 2. Oxidative or Reductive Work-up | Ring cleavage to form a mixture of smaller carbonyl and carboxylic acid fragments. |

| Permanganate Oxidation | Hot, concentrated KMnO₄ / H⁺ | Complete degradation of the aromatic ring and side chains. |

| Atmospheric Oxidation | ·OH radicals, O₂, NOx | Ring-opening to form a variety of oxygenated aliphatic compounds. nih.gov |

Reduction of the Aromatic Ring

Reduction of the aromatic ring in this compound can be accomplished through two primary methods: catalytic hydrogenation and dissolving metal reduction (Birch reduction). These methods differ significantly in their outcomes and required conditions.

Catalytic Hydrogenation: Catalytic hydrogenation of a benzene ring reduces it completely to a cyclohexane (B81311) ring. This reaction is more difficult than the hydrogenation of a simple alkene and requires forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, along with a highly active catalyst. libretexts.org

Reaction: this compound + 3 H₂ → 1-Ethyl-3-fluoro-4-methylcyclohexane (mixture of stereoisomers)

Catalysts: Rhodium, Ruthenium, and Platinum are effective for arene hydrogenation. youtube.comrsc.org Palladium is generally less effective for reducing the benzene ring itself, though it is excellent for benzylic functional groups. libretexts.org

Potential Side Reactions: A potential complication during the catalytic hydrogenation of fluorinated aromatic compounds is hydrodefluorination, where the C-F bond is cleaved and replaced with a C-H bond. The likelihood of this side reaction depends on the specific catalyst and reaction conditions employed.

Table 2: Typical Conditions for Catalytic Hydrogenation of Arenes

| Catalyst | Hydrogen Pressure | Temperature | Product from this compound |

| Rh/C or Rh/Al₂O₃ | High (e.g., >50 atm) | 80-150 °C | 1-Ethyl-3-fluoro-4-methylcyclohexane |

| Ru/C | High (e.g., >70 atm) | 100-180 °C | 1-Ethyl-3-fluoro-4-methylcyclohexane |

| PtO₂ (Adams' catalyst) | High (e.g., >50 atm) | Room Temp. to 100 °C | 1-Ethyl-3-fluoro-4-methylcyclohexane |

Birch Reduction: The Birch reduction is a powerful method for the partial reduction of an aromatic ring, yielding a non-conjugated 1,4-cyclohexadiene. masterorganicchemistry.comwikipedia.org The reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol (like ethanol) serving as a proton source. pharmaguideline.com

The regiochemical outcome of the Birch reduction is determined by the electronic nature of the substituents on the ring. masterorganicchemistry.com

Electron-donating groups (EDGs) , such as the methyl and ethyl groups, direct the reduction to occur at the ortho and meta positions. The EDG itself remains on a carbon atom of a double bond in the product. masterorganicchemistry.com

Electron-withdrawing groups (EWGs) , such as the fluorine atom (via its inductive effect), tend to direct reduction to the ipso and para positions. The EWG ends up on a saturated, sp³-hybridized carbon in the product. masterorganicchemistry.com

In this compound, there is a competition between the directing effects of the two alkyl EDGs and the fluoro EWG. The powerful electron-donating character of the alkyl groups is expected to dominate the reaction's regioselectivity. Therefore, the reduction will likely proceed to give a diene where the carbons attached to the methyl and ethyl groups remain part of the double bonds. This leads to the formation of 1-ethyl-5-fluoro-6-methylcyclohexa-1,4-diene as the predicted major product.

Table 3: Predicted Products of the Birch Reduction of this compound

| Reagents | Predicted Major Product | Structure |

| Na, NH₃ (l), EtOH | 1-Ethyl-5-fluoro-6-methylcyclohexa-1,4-diene |  |

Potential Applications and Materials Science Relevance

Role as a Synthetic Building Block for Advanced Organic Molecules

The reactivity of the aromatic ring in 4-Ethyl-2-fluoro-1-methylbenzene, coupled with the directing effects of its substituents, positions it as a versatile starting material for the synthesis of more complex molecular structures.

Precursor in the Synthesis of Complex Organic Scaffolds

In organic synthesis, substituted toluenes are foundational materials. The presence of the fluorine atom in this compound can significantly influence the regioselectivity of further chemical transformations. This allows for the controlled construction of intricate organic scaffolds that can serve as the core structures for a variety of functional molecules. The interplay between the electron-donating alkyl groups and the electron-withdrawing fluorine atom can be harnessed to direct subsequent reactions to specific positions on the benzene (B151609) ring, a critical aspect in the multi-step synthesis of complex target molecules.

Intermediate in the Academic Exploration of Fluorinated Molecules for Diverse Applications

Fluorinated organic molecules are a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine can dramatically alter the physical, chemical, and biological properties of a compound. Academic research often utilizes molecules like this compound to explore the fundamental effects of fluorination. By incorporating this building block into larger molecules, researchers can systematically study how the fluorine atom impacts properties such as lipophilicity, metabolic stability, and electronic behavior. These studies are crucial for the rational design of new pharmaceuticals, agrochemicals, and advanced materials. For instance, the principles of synthesizing fluorinated liquid crystals often involve the use of fluorinated aromatic building blocks to achieve desired mesomorphic and electro-optical properties. nih.govbeilstein-journals.orgresearchgate.net

Integration into Novel Materials and Functional Systems

The unique combination of functional groups in this compound makes it a candidate for incorporation into a variety of advanced materials, from polymers to optoelectronic devices.

Monomer or Component in Polymer Synthesis (e.g., Fluorinated Polymers, Liquid Crystals)

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics stem from the unique nature of the carbon-fluorine bond. While direct polymerization of this compound would require prior functionalization to introduce a polymerizable group, it can serve as a key intermediate in the synthesis of fluorinated monomers. The resulting polymers could exhibit enhanced properties compared to their non-fluorinated counterparts.

In the field of liquid crystals, the introduction of fluorine atoms into the molecular structure is a well-established strategy for tuning properties such as dielectric anisotropy and melting behavior. nih.govbeilstein-journals.orgresearchgate.net The specific substitution pattern of this compound could be leveraged in the design of novel liquid crystal molecules with specific phase behaviors and switching characteristics.

Building Block for Optoelectronic Materials and Devices

Fluorinated organic materials are increasingly utilized in electronic and optoelectronic applications. The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties in organic electronic devices. rsc.org Furthermore, fluorine can enhance the stability of these materials against degradation. By serving as a foundational building block, this compound could be incorporated into the synthesis of active materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Precursor for Advanced Solvents or Specialty Chemicals

The unique polarity and solubility characteristics imparted by the fluorine atom suggest that derivatives of this compound could find use as specialty solvents or as intermediates in the production of other high-value specialty chemicals. The fine-tuning of solvent properties is critical in many industrial processes, and fluorinated compounds often exhibit unique miscibility and stability profiles.

Applications in Ligand Design and Organometallic Chemistry (e.g., as a Substituted Arene Ligand)

The structure of this compound makes it an intriguing candidate for use as a ligand in organometallic chemistry. Substituted arenes can coordinate to metal centers through their π-electron system, forming what are known as π-arene complexes. The nature and substitution pattern of the arene can significantly influence the stability and reactivity of the resulting organometallic complex.

The presence of a fluorine atom in this compound is particularly noteworthy. Fluorinated arenes are generally considered to be weakly coordinating ligands. rsc.org The high electronegativity of fluorine reduces the electron density of the aromatic ring, making it a poorer π-donor compared to its non-fluorinated counterparts. This property can be advantageous in catalysis, where a ligand that can be easily displaced from the metal center may be desirable to open up coordination sites for substrate binding and activation.

Furthermore, the fluorine substituent is known to exert a strong directing effect in C-H activation reactions, favoring the activation of the C-H bond at the position ortho to the fluorine atom. acs.org This electronic effect could be exploited in the synthesis of specific organometallic complexes where the metal center is directed to a particular position on the aromatic ring. In the case of this compound, this would predispose the C-H bond at the 3-position to metallation.

While specific research on organometallic complexes of this compound is not extensively documented, the principles of organometallic chemistry suggest its potential to form complexes with a range of transition metals, such as rhodium, palladium, and nickel. nih.govbeilstein-journals.orgrsc.org The properties of such complexes would be a function of the interplay between the electronic and steric effects of the substituents on the arene ring.

Table 1: Comparison of Properties of this compound and Related Arenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₉H₁₁F | 138.18 | Not available |

| Toluene (B28343) | C₇H₈ | 92.14 | 110.6 |

| Fluorobenzene | C₆H₅F | 96.10 | 85 |

| 2-Fluorotoluene (B1218778) | C₇H₇F | 110.13 | 113-114 |

Data for toluene, fluorobenzene, and 2-fluorotoluene are for comparative purposes and are sourced from publicly available chemical databases.

Role in Catalysis (e.g., as a Solvent or Modifier in Reaction Media)

The unique properties of fluorinated aromatic compounds suggest that this compound could serve valuable roles in catalysis, either as a solvent or as a modifier in the reaction medium.

As a solvent, fluorinated arenes are known for their distinct properties, including often being more inert than their hydrocarbon analogues. rsc.org The reduced nucleophilicity of the fluorinated aromatic ring can prevent it from interfering with catalytic intermediates, a common issue with standard aromatic solvents like toluene. This "innocence" can lead to cleaner reactions and higher yields of the desired product. Moreover, the polarity and coordinating ability of fluorinated solvents can be finely tuned by the degree and pattern of fluorination, potentially influencing the solubility of reactants and catalysts, and thereby the reaction rate and selectivity. rsc.org

The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as solvents has been shown to have a remarkable beneficial effect on various transition metal-catalyzed C-H activation reactions. rsc.org While this compound is not an alcohol, its fluorinated nature could contribute to a specialized solvent environment that stabilizes certain catalytic species or transition states.

As a modifier or additive in a reaction, this compound could influence the catalytic cycle in several ways. In reactions where it acts as a weakly coordinating ligand, it could reversibly bind to the catalyst, preventing catalyst decomposition or aggregation, and then be displaced by the substrate. This can be particularly useful in maintaining the concentration of the active catalytic species.

In the context of cross-coupling reactions, which are fundamental in organic synthesis, the choice of solvent and ligands is critical. For instance, in palladium-catalyzed cross-coupling reactions, the solvent can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. While there is no direct literature on using this compound in this context, studies on similar fluorinated compounds suggest that they can be effective media for such transformations. beilstein-journals.org

Table 2: Potential Catalytic Applications and Roles of this compound

| Catalytic Role | Potential Application | Rationale |

| Ligand | Homogeneous Catalysis (e.g., hydrogenation, cross-coupling) | Weakly coordinating nature may facilitate catalyst turnover. Substituent pattern can influence catalyst stability and selectivity. |

| Solvent | C-H Functionalization, Cross-Coupling Reactions | Inert nature prevents interference with catalytic intermediates. Polarity can be tuned to optimize reaction conditions. |

| Modifier | Catalyst Stabilization | Can act as a labile ligand to prevent catalyst deactivation. |

Advanced Analytical Methodologies for 4 Ethyl 2 Fluoro 1 Methylbenzene and Its Derivatives

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are fundamental in the analysis of 4-Ethyl-2-fluoro-1-methylbenzene, offering high-resolution separation and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.govtdi-bi.com It provides exceptional selectivity and sensitivity, making it ideal for identifying and quantifying trace impurities. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. tdi-bi.com A common column choice for aromatic hydrocarbon analysis is a capillary column with a stationary phase like 5% diphenyl/95% dimethylpolysiloxane. uctm.eduresearchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. nih.govtdi-bi.com For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target analyte. tdi-bi.com

Table 1: Illustrative GC-MS Parameters for Aromatic Hydrocarbon Analysis

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film) nih.gov |

| Carrier Gas | Helium at a constant flow of 1.2-1.6 mL/min nih.govuctm.edu |

| Oven Program | Initial temp 80°C (2 min), ramp 20°C/min to 140°C (1 min), then 5°C/min to 315°C nih.gov |

| Injector | Splitless mode tdi-bi.com |

| MS Detector | Electron impact ionization at 70 eV tdi-bi.com |

| Acquisition Mode | Full scan or Selected Ion Monitoring (SIM) tdi-bi.comuctm.edu |

This table presents typical parameters for the analysis of aromatic hydrocarbons and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including aromatic hydrocarbons. researchgate.netyoutube.com For fluorinated compounds, reversed-phase HPLC is a commonly employed method. nih.govnih.gov The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

Fluorinated stationary phases can offer unique selectivity for halogenated compounds compared to traditional C8 or C18 columns. chromatographyonline.com The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is critical for achieving optimal separation. sigmaaldrich.com Detection is often performed using a UV detector, as aromatic compounds exhibit strong absorbance in the UV region. aai.solutionsup.ac.za For enhanced sensitivity and selectivity, especially for trace analysis, fluorescence detection can be utilized, sometimes requiring derivatization of the analyte. nih.govnih.gov

Table 2: Representative HPLC Conditions for Aromatic Compound Separation

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net or a fluorinated phase chromatographyonline.com |

| Mobile Phase | Gradient elution with acetonitrile and water nih.gov |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength (e.g., 254 nm) or Fluorescence detector nih.govaai.solutions |

| Injection Volume | 10 µL |

This table provides a general set of conditions that would likely require further method development for the specific analysis of this compound.

Chiral Chromatography for Enantiomeric Separation (If Enantiomers are Present)

This compound itself is not chiral. However, if derivatives of this compound are synthesized that contain a stereocenter, chiral chromatography would be necessary to separate the resulting enantiomers. gcms.cz Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. chromatographyonline.comyoutube.com Polysaccharide-based CSPs are widely used for this purpose. chromatographyonline.com The separation can be performed using normal-phase, reversed-phase, or polar organic mobile phases, and the choice of conditions can significantly impact the resolution of the enantiomers. sigmaaldrich.comchromatographyonline.com

Quantitative Spectroscopic Methods for Determination

Spectroscopic techniques offer rapid and non-destructive methods for the quantitative analysis of this compound.

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity and concentration of organic compounds without the need for an identical reference standard. nih.govaist.go.jp The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification. emerypharma.com Both ¹H and ¹⁹F NMR can be utilized for the analysis of this compound.